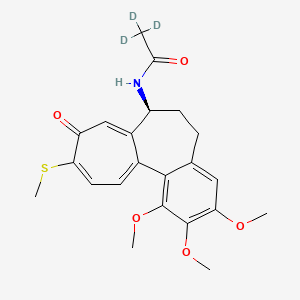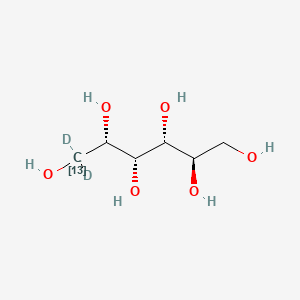
D-Sorbitol-13C,d2-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Sorbitol-13C,d2-1: is a stable isotope-labeled compound, specifically a form of D-Sorbitol where certain hydrogen atoms are replaced with deuterium and carbon atoms are replaced with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed tracking and analysis in metabolic studies and other biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C,d2-1 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through chemical synthesis using isotopically labeled precursors. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves the use of high-purity isotopically labeled starting materials and advanced synthesis techniques to produce the compound in large quantities while maintaining isotopic purity.
Análisis De Reacciones Químicas
Types of Reactions: D-Sorbitol-13C,d2-1 undergoes various chemical reactions, including:
Oxidation: Conversion to D-Glucose-13C,d2-1 using oxidizing agents.
Reduction: Reduction to D-Mannitol-13C,d2-1 using reducing agents.
Substitution: Substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: D-Glucose-13C,d2-1
Reduction: D-Mannitol-13C,d2-1
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: D-Sorbitol-13C,d2-1 is used in chemical research to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of the compound through various chemical reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its incorporation into biological systems allows researchers to trace the metabolic fate of the compound and understand its role in various biochemical processes.
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. Its isotopic labeling provides detailed information on the absorption, distribution, metabolism, and excretion of drugs in the body.
Industry: In industrial applications, this compound is used as a tracer in environmental studies and quality control processes. Its isotopic labeling allows for accurate detection and quantification in complex mixtures.
Mecanismo De Acción
D-Sorbitol-13C,d2-1 exerts its effects through its incorporation into metabolic pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates that interact with this compound during its metabolism.
Comparación Con Compuestos Similares
D-Glucitol-13C: Another isotopically labeled form of sorbitol with carbon-13 labeling.
D-Mannitol-13C: An isotopically labeled form of mannitol with carbon-13 labeling.
D-Sorbitol-d8: A deuterium-labeled form of sorbitol.
Uniqueness: D-Sorbitol-13C,d2-1 is unique due to its dual isotopic labeling with both carbon-13 and deuterium
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
(2S,3R,4R,5R)-1,1-dideuterio(113C)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2/t3-,4+,5+,6+/m0 |
Clave InChI |
FBPFZTCFMRRESA-WZTXESBLSA-N |
SMILES isomérico |
[2H][13C]([2H])([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


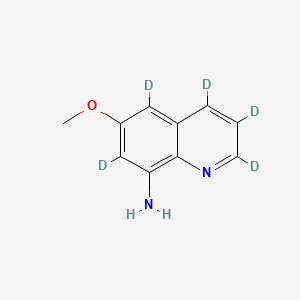
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[3-[4-[4-(2,6-dioxopiperidin-3-yl)phenyl]piperazin-1-yl]propyl]benzamide](/img/structure/B12409185.png)
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

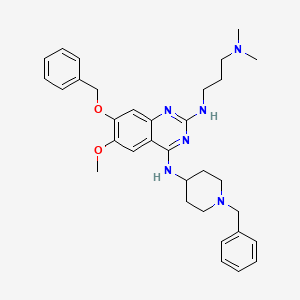


![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)

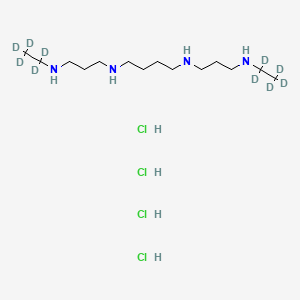

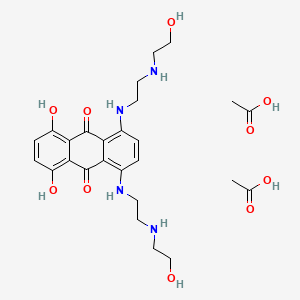
![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)
